[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate
[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate
Brand Name:
Vulcanchem
CAS No.:
160399-36-0
VCID:
VC0172033
InChI:
InChI=1S/C128H104O32P8/c1-93-113-85-115(123(155-163(131,141-101-61-29-9-30-62-101)142-102-63-31-10-32-64-102)89-121(113)153-161(129,137-97-53-21-5-22-54-97)138-98-55-23-6-24-56-98)94(2)117-87-119(127(159-167(135,149-109-77-45-17-46-78-109)150-110-79-47-18-48-80-110)91-125(117)157-165(133,145-105-69-37-13-38-70-105)146-106-71-39-14-40-72-106)96(4)120-88-118(126(158-166(134,147-107-73-41-15-42-74-107)148-108-75-43-16-44-76-108)92-128(120)160-168(136,151-111-81-49-19-50-82-111)152-112-83-51-20-52-84-112)95(3)116-86-114(93)122(154-162(130,139-99-57-25-7-26-58-99)140-100-59-27-8-28-60-100)90-124(116)156-164(132,143-103-65-33-11-34-66-103)144-104-67-35-12-36-68-104/h5-96H,1-4H3
SMILES:
CC1C2=CC(=C(C=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6)C(C7=CC(=C(C=C7OP(=O)(OC8=CC=CC=C8)OC9=CC=CC=C9)OP(=O)(OC2=CC=CC=C2)OC2=CC=CC=C2)C(C2=C(C=C(C(=C2)C(C2=C(C=C(C1=C2)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)C)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)C)C
Molecular Formula:
C128H104O32P8
Molecular Weight:
2402 g/mol
[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate
CAS No.: 160399-36-0
Main Products
VCID: VC0172033
Molecular Formula: C128H104O32P8
Molecular Weight: 2402 g/mol
CAS No. | 160399-36-0 |
---|---|
Product Name | [6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate |
Molecular Formula | C128H104O32P8 |
Molecular Weight | 2402 g/mol |
IUPAC Name | [6,10,12,16,18,22,24-heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate |
Standard InChI | InChI=1S/C128H104O32P8/c1-93-113-85-115(123(155-163(131,141-101-61-29-9-30-62-101)142-102-63-31-10-32-64-102)89-121(113)153-161(129,137-97-53-21-5-22-54-97)138-98-55-23-6-24-56-98)94(2)117-87-119(127(159-167(135,149-109-77-45-17-46-78-109)150-110-79-47-18-48-80-110)91-125(117)157-165(133,145-105-69-37-13-38-70-105)146-106-71-39-14-40-72-106)96(4)120-88-118(126(158-166(134,147-107-73-41-15-42-74-107)148-108-75-43-16-44-76-108)92-128(120)160-168(136,151-111-81-49-19-50-82-111)152-112-83-51-20-52-84-112)95(3)116-86-114(93)122(154-162(130,139-99-57-25-7-26-58-99)140-100-59-27-8-28-60-100)90-124(116)156-164(132,143-103-65-33-11-34-66-103)144-104-67-35-12-36-68-104/h5-96H,1-4H3 |
Standard InChIKey | GURIVXSFVOGYSH-UHFFFAOYSA-N |
SMILES | CC1C2=CC(=C(C=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6)C(C7=CC(=C(C=C7OP(=O)(OC8=CC=CC=C8)OC9=CC=CC=C9)OP(=O)(OC2=CC=CC=C2)OC2=CC=CC=C2)C(C2=C(C=C(C(=C2)C(C2=C(C=C(C1=C2)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)C)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)C)C |
Canonical SMILES | CC1C2=CC(=C(C=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6)C(C7=CC(=C(C=C7OP(=O)(OC8=CC=CC=C8)OC9=CC=CC=C9)OP(=O)(OC2=CC=CC=C2)OC2=CC=CC=C2)C(C2=C(C=C(C(=C2)C(C2=C(C=C(C1=C2)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)C)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)C)C |
PubChem Compound | 16174482 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume